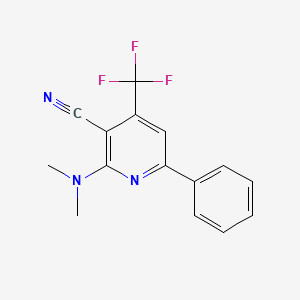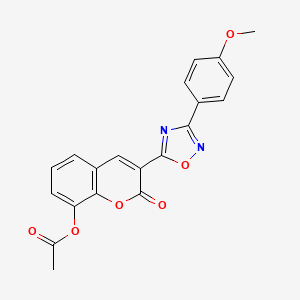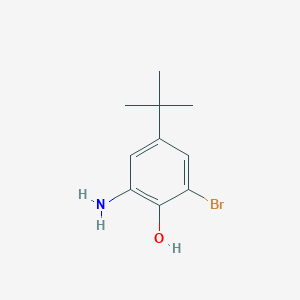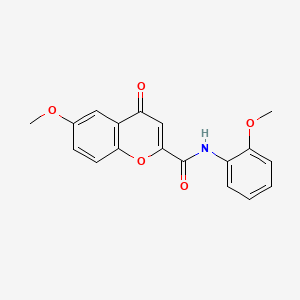
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C15H13F3N4. It has a molecular weight of 306.29 . This compound is a solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds, such as 5-halo-6-trifluoromethylpyridine-3-carbonitriles, has been reported in the literature . These compounds are synthesized from a trifluoroacetyl vinylogous enamine starting material in a three-step process . The nitriles are then hydrolyzed to furnish the carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a dimethylamino group, a phenyl group, a trifluoromethyl group, and a carbonitrile group .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The study of various derivatives of pyridine and related nitrogen-containing heterocycles has shown their significant utility in organic synthesis and catalysis. For instance, the synthesis and characterization of novel pyridine derivatives, exploring their potential in forming complex molecular structures, and understanding their catalytic activity in various reactions, such as alkane oxidation catalysis, have been extensively researched (Britovsek, England, & White, 2005). These compounds demonstrate the potential for designing efficient catalysts for organic transformations.
Molecular Docking and In Vitro Screening
The exploration of pyridine derivatives extends to their applications in molecular docking and in vitro screening, particularly in the context of developing new therapeutic agents. For example, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been conducted to evaluate their antimicrobial and antioxidant activities, as well as their binding energies toward specific target proteins (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Supramolecular Chemistry and Crystal Engineering
The ability of pyridine derivatives to form supramolecular assemblies and complex molecular structures through crystal engineering has been a subject of interest. Research has focused on the synthesis of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, revealing the potential for constructing sophisticated molecular architectures (Arora & Pedireddi, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHFHIEGRYJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)
![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)
![2-[[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]-oxomethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2995497.png)
![[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B2995498.png)
![[4-(Trifluoromethyl)phenyl]urea](/img/structure/B2995502.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2995506.png)
![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)
![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)
![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)

![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)
